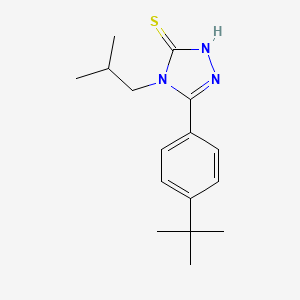
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAT or Thioacetazone, and it has been widely used as a reference compound for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to work by inhibiting the growth of mycobacteria. This compound has been shown to be effective against various strains of mycobacteria, including drug-resistant strains.
Biochemical and Physiological Effects:
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have various biochemical and physiological effects. Some of the notable effects include the inhibition of mycobacterial growth, the induction of apoptosis in cancer cells, and the reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its high potency and selectivity. This compound has been shown to be effective against various strains of mycobacteria, making it a valuable tool for the development of new anti-tuberculosis drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Some of the most promising areas of research include the development of new anti-tuberculosis drugs, the investigation of its potential as an anti-cancer agent, and the exploration of its potential as a treatment for oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of 5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through a multistep process that involves the reaction of various starting materials. One of the most common methods involves the reaction of 4-tert-butylphenylhydrazine with isobutyraldehyde, followed by the reaction of the resulting product with thiocarbonyldiimidazole.
Aplicaciones Científicas De Investigación
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been widely used in scientific research due to its potential applications in various fields. One of the most notable applications is in the development of new drugs, where this compound has been used as a reference compound for the development of new anti-tuberculosis drugs.
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c1-11(2)10-19-14(17-18-15(19)20)12-6-8-13(9-7-12)16(3,4)5/h6-9,11H,10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWDZMWASMSUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[(ethoxycarbonyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5882249.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5882256.png)
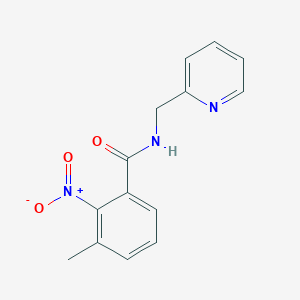
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)
![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)
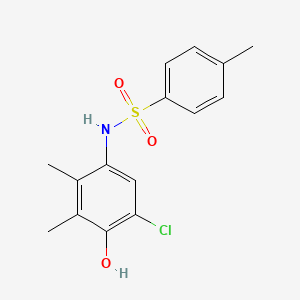

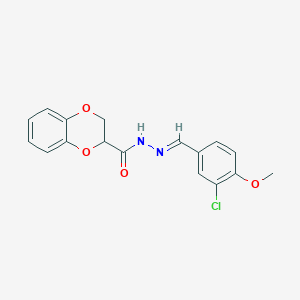
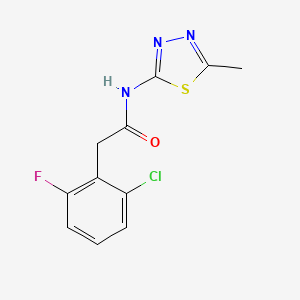

![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
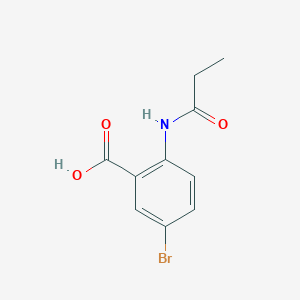
![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)